Bienvenue dans la boutique en ligne BenchChem!

Niflumic Acid-d5

LC-MS/MS Isotope Dilution Mass Spectrometry Bioanalytical Method Validation

Niflumic Acid-d5 (+5 Da mass shift) is the optimal SIL-IS for LC-MS/MS quantification of niflumic acid in plasma, urine, and tissue. It co-elutes with the analyte while enabling complete matrix effect compensation, achieving 85-115% accuracy. Non-isotopic standards (e.g., flunixin) introduce recovery variability; this d5 analog ensures GLP-compliant method ruggedness and regulatory submission readiness.

Molecular Formula C13H9F3N2O2
Molecular Weight 285.24 g/mol
Cat. No. B564338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiflumic Acid-d5
Synonyms2-[[3-(Trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic Acid-d5;  2-[3-(Trifluoromethyl)anilino]nicotinic Acid-d5;  Actol-d5;  Donalgin-d5;  Flogovital-d5;  Forenol-d5;  Landruma-d5;  Nifluminic Acid-d5;  Nifluril-d5;  UP 83-d5; 
Molecular FormulaC13H9F3N2O2
Molecular Weight285.24 g/mol
Structural Identifiers
InChIInChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20)/i2D,5D,6D
InChIKeyJZFPYUNJRRFVQU-UJESMPABSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niflumic Acid-d5 Technical Specifications: Deuterated Internal Standard for LC-MS/MS Quantification


Niflumic Acid-d5 (CAS 1794811-58-7) is a penta-deuterated stable isotope-labeled analog of niflumic acid, a fenamate-class nonsteroidal anti-inflammatory drug (NSAID) and calcium-activated chloride channel (CaCC) blocker [1]. The compound possesses a molecular formula of C13H4D5F3N2O2 with a molecular weight of 287.25 g/mol, representing a mass shift of +5 Da relative to the unlabeled parent compound (282.22 g/mol) . This isotopic mass differential enables its primary application as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where it co-elutes with the analyte while remaining spectrometrically distinguishable, thereby compensating for matrix effects and ionization variability . The compound is supplied as a light yellow solid with solubility in DMSO and methanol, and is certified for research use only .

Why Niflumic Acid-d5 Cannot Be Substituted with Non-Deuterated or Alternative Isotopic Analogs in Quantitative Bioanalysis


In quantitative LC-MS/MS workflows, substituting Niflumic Acid-d5 with unlabeled niflumic acid or structurally dissimilar internal standards introduces systematic quantification errors that cannot be fully corrected by external calibration alone. Unlabeled niflumic acid added as an internal standard would be indistinguishable from endogenous or incurred analyte, precluding differentiation between IS and target compound signals [1]. Conversely, non-isotopic structural analogs (e.g., flunixin) exhibit differential extraction recovery, chromatographic retention, and ionization efficiency in biological matrices, leading to inaccurate compensation for matrix effects and variable analyte recovery across sample preparation steps [2]. Even among isotopically labeled alternatives, the choice of label type and position is consequential: 13C6-labeled niflumic acid (Δm = +6 Da) offers an alternative isotopic strategy, but deuterated analogs may be preferred when laboratories have established deuterium-specific MS acquisition parameters or when cost differentials favor deuterium labeling . The following evidence quantifies the specific performance attributes that distinguish Niflumic Acid-d5 from these comparators and justify its selection in validated analytical methods.

Niflumic Acid-d5 Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


Isotopic Mass Differential of +5 Da Enables Baseline MS Resolution from Unlabeled Analyte

Niflumic Acid-d5 provides a +5 Da mass shift relative to unlabeled niflumic acid, exceeding the minimum recommended isotopic separation for MS quantification while avoiding spectral overlap with the analyte's M+1 or M+2 isotopic peaks . The unlabeled parent compound (C13H9F3N2O2) has a monoisotopic mass of 282.22 g/mol; incorporation of five deuterium atoms yields a molecular weight of 287.25 g/mol for the d5 analog . This mass differential ensures that the internal standard signal appears at m/z 287 → [fragment] in MS/MS transitions, spectrally resolved from the analyte signal at m/z 282 → [fragment] .

LC-MS/MS Isotope Dilution Mass Spectrometry Bioanalytical Method Validation

TMEM16A CaCC Inhibitory Activity Retained with IC50 of 7.40 μM

While Niflumic Acid-d5 is deployed as an analytical internal standard rather than a pharmacological agent, the deuterium labeling does not alter the core pharmacophore's target engagement profile . The unlabeled parent compound, niflumic acid, inhibits TMEM16A-encoded calcium-activated chloride channels (CaCCs) with an IC50 of 7.40 ± 0.95 μM, demonstrating the highest selectivity for TMEM16A over Bestrophin-1 (Best1, IC50 = 102.19 ± 15.05 μM) among seven tested chloride channel inhibitors [1]. This 13.8-fold selectivity window distinguishes niflumic acid from DIDS, which exhibits inverse selectivity favoring Best1 (IC50 = 3.93 ± 0.73 μM) over TMEM16A (IC50 = 548.86 ± 25.57 μM) [1].

Ion Channel Pharmacology TMEM16A/ANO1 Calcium-Activated Chloride Channels

Purity Specification ≥98% Enables Traceable Quantification in Regulated Bioanalysis

Niflumic Acid-d5 is supplied with a certified purity specification of ≥98% as documented in lot-specific Certificates of Analysis, consistent with the purity requirements for analytical reference standards used in GLP and regulated bioanalytical laboratories . In contrast, research-grade unlabeled niflumic acid may be supplied at varying purity grades (e.g., ≥95% or ≥97%) depending on the vendor and intended application, with lower-grade materials introducing unknown impurities that can interfere with chromatographic baseline resolution or generate spurious MS/MS signals . The availability of lot-specific COA documentation enables traceability to NIST-traceable reference materials where applicable .

Reference Standard Certification ISO 17034 Pharmacopeial Compliance

Deuterium Labeling at Five Positions Maximizes Matrix Effect Compensation Relative to Non-Isotopic Internal Standards

The use of stable isotopically labeled (SIL) internal standards such as Niflumic Acid-d5 enables near-identical chromatographic co-elution with the unlabeled analyte, ensuring that both compounds experience equivalent matrix-induced ionization suppression or enhancement [1]. In contrast, non-isotopic structural analogs (e.g., flunixin) exhibit differential retention times and ionization behavior, resulting in incomplete matrix effect compensation that can produce quantitative bias exceeding ±15% in complex biological matrices such as plasma or tissue homogenates [2]. The penta-deuterated labeling of Niflumic Acid-d5 preserves the identical chemical structure, pKa, logP, and protein binding characteristics of the parent compound, whereas alternative internal standards such as 13C6-labeled niflumic acid provide similar co-elution but may require different MS acquisition parameters due to the distinct isotopic mass shift pattern .

Matrix Effect Compensation Ion Suppression Isotope Dilution

Niflumic Acid-d5 Validated Application Scenarios Based on Quantitative Differentiation Evidence


Validated LC-MS/MS Bioanalytical Method Development for Pharmacokinetic Studies Requiring Regulatory Submission

Niflumic Acid-d5 serves as the optimal internal standard for LC-MS/MS assays quantifying niflumic acid in plasma, urine, or tissue samples intended for regulatory submission to FDA or EMA. The +5 Da mass differential ensures baseline chromatographic resolution from the analyte while maintaining co-elution for complete matrix effect compensation . This configuration enables method validation to achieve the required accuracy (85-115%) and precision (CV ≤15%) across the calibration range. Laboratories developing GLP-compliant bioanalytical methods for niflumic acid pharmacokinetic studies should select Niflumic Acid-d5 over non-isotopic internal standards such as flunixin due to superior matrix effect compensation that reduces inter-batch variability and improves long-term method ruggedness [1].

Therapeutic Drug Monitoring (TDM) Assay Development for Clinical Research Applications

For clinical research laboratories developing therapeutic drug monitoring assays for niflumic acid or its prodrug morniflumate, Niflumic Acid-d5 provides the isotopic internal standardization necessary for accurate quantification across the expected therapeutic concentration range. The lot-specific ≥98% purity specification with traceable Certificate of Analysis documentation supports clinical laboratory compliance with CAP/CLIA quality requirements for reference materials used in calibration and QC sample preparation . The availability of Niflumic Acid-d5 as a pre-formulated internal standard working solution reduces inter-operator variability in IS addition and minimizes pipetting errors that could compromise assay reproducibility.

Ion Channel Pharmacology Studies Requiring Concurrent Drug Concentration Quantification

In patch-clamp electrophysiology or fluorescence-based ion channel assays investigating TMEM16A/ANO1 calcium-activated chloride channels, Niflumic Acid-d5 enables accurate measurement of bath-applied niflumic acid concentrations without interfering with the pharmacological endpoint being measured. Given that niflumic acid inhibits TMEM16A with an IC50 of 7.40 ± 0.95 μM while displaying 13.8-fold selectivity over Best1 (IC50 = 102.19 ± 15.05 μM), precise knowledge of actual drug concentrations in the recording chamber is critical for accurate dose-response curve generation and potency comparison across experimental replicates [2]. The d5 internal standard allows researchers to verify and adjust for potential drug loss due to adsorption to perfusion tubing or degradation during prolonged recordings.

Multi-Residue NSAID Screening Method Development for Food Safety and Environmental Monitoring

For laboratories developing validated LC-MS/MS methods for the simultaneous detection and quantification of multiple NSAIDs in food matrices (bovine meat, milk, seafood) or environmental samples, Niflumic Acid-d5 serves as the analyte-specific internal standard for the niflumic acid channel in multi-analyte panels . The deuterated internal standard compensates for matrix-specific ion suppression effects that vary across different food or environmental sample types, enabling consistent quantification across diverse matrices without requiring matrix-matched calibration curves for each sample type. This application leverages the fundamental advantage of SIL-IS over non-isotopic internal standards in complex, variable matrices where extraction recovery and ionization efficiency are matrix-dependent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niflumic Acid-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.